molecular formula C12H13FN4O B11733213 3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11733213
M. Wt: 248.26 g/mol
InChI Key: USJJZDWFFLFURO-UHFFFAOYSA-N
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Description

3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The compound also features an amino group, a fluoro-substituted phenyl ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the fluoro-substituted phenyl ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a fluoro-substituted phenylboronic acid or halide.

    Formation of the carboxamide group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-amino-N-(3-bromo-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-amino-N-(3-iodo-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Comparison

Compared to its analogs with different halogen substitutions (chloro, bromo, iodo), 3-amino-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

5-amino-N-(3-fluoro-4-methylphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13FN4O/c1-7-3-4-8(5-9(7)13)15-12(18)10-6-11(14)16-17(10)2/h3-6H,1-2H3,(H2,14,16)(H,15,18)

InChI Key

USJJZDWFFLFURO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)N)F

Origin of Product

United States

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